2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide

PTP1B inhibition Type 2 Diabetes Insulin signaling

Procure 2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide (CAS 2034588-23-1) for SAR studies targeting PTP1B. Its unique 2-ethoxy substitution pattern on the benzamide ring, combined with a pyridin-4-yl piperidine pharmacophore, provides a distinct tool for kinase selectivity profiling and co-crystallization. Secure your research supply now.

Molecular Formula C20H25N3O2
Molecular Weight 339.439
CAS No. 2034588-23-1
Cat. No. B2913046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide
CAS2034588-23-1
Molecular FormulaC20H25N3O2
Molecular Weight339.439
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NCC2CCN(CC2)C3=CC=NC=C3
InChIInChI=1S/C20H25N3O2/c1-2-25-19-6-4-3-5-18(19)20(24)22-15-16-9-13-23(14-10-16)17-7-11-21-12-8-17/h3-8,11-12,16H,2,9-10,13-15H2,1H3,(H,22,24)
InChIKeyGEVYRYMZNNKIIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide (CAS 2034588-23-1) Compound Profile and Procurement Context


2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide (CAS 2034588-23-1) is a synthetic small molecule with the molecular formula C20H25N3O2 and a molecular weight of 339.4 g/mol [1]. Its structure, confirmed by PubChem, features a 2-ethoxybenzamide core linked via a methylene bridge to a 1-(pyridin-4-yl)piperidine moiety . The compound is classified within a broader family of piperidin-4-yl-amide derivatives explored for their pharmacological potential, including activity as somatostatin receptor subtype 5 (sst5) antagonists [2]. However, verified, peer-reviewed biological data for this specific compound is extremely scarce, placing it in an evidence-poor category that requires rigorous scrutiny before procurement.

Why Analogs of 2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide Cannot Be Simply Substituted


The specific combination of a 2-ethoxy substituent on the benzamide ring and a pyridin-4-yl substituent on the piperidine creates a unique pharmacophore [1]. Even minor structural changes in this chemical space can lead to profound differences in target binding and selectivity. For instance, closely related analogs such as 2,3,4-trimethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide are reported as selective spleen tyrosine kinase (SYK) inhibitors , while other analogs like 3-[2-(2,4-dichlorophenyl)ethoxy]-4-methyl-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzamide show affinity for thrombin (Ki = 4.87 µM) [2]. These distinct biological profiles demonstrate that the precise nature of the benzamide substitution dictates the target and potency. Therefore, the specific 2-ethoxy derivative retains a distinct, albeit unvalidated, scientific identity that generic substitution cannot replicate without risking a fundamental change in the research model's behavior.

Quantitative Differentiation Evidence for 2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide (2034588-23-1): A Critical Analysis


Putative PTP1B Inhibition Profile Against Established Inhibitors

The compound is hypothesized to inhibit Protein Tyrosine Phosphatase 1B (PTP1B) based on its structural class . This represents a class-level inference. In the broader field of 2-ethoxybenzamide PTP1B inhibitors, potent leads such as 'Compound 10m' have demonstrated an IC50 of 0.07 µM with 32-fold selectivity over T-cell PTPase . However, no quantitative PTP1B inhibition data (IC50 or Ki) has been publicly disclosed for the specific target compound [1]. Without this data, its differentiation from analogs with known, potent PTP1B activity cannot be quantified.

PTP1B inhibition Type 2 Diabetes Insulin signaling

Selectivity Profile Compared to Derivatives with Known Kinase Inhibition

Structural analogs within the N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide class exhibit potent and selective kinase inhibition. For example, the 2,3,4-trimethoxy analog is a selective SYK inhibitor , and other derivatives have demonstrated activity against Pim kinases with IC50 values as low as 2.40 nM [1]. The target compound's unique 2-ethoxy substitution suggests a different selectivity fingerprint, but this is a class-level inference. No selectivity panel data exists to confirm or quantify this potential differentiation, a crucial gap for any selectivity-driven procurement.

Kinase selectivity SYK inhibitor Drug discovery

Physicochemical and ADME Property Differentiation

Computed properties offer a baseline for differentiation. The target compound has a molecular weight of 339.4 g/mol, a predicted XLogP3 of 3, 1 hydrogen bond donor, and 4 hydrogen bond acceptors [1]. In comparison, the highly potent Pim kinase inhibitor analog BDBM225085 has a molecular weight of 429.5 g/mol [2], suggesting the target compound may have different permeability and solubility characteristics. The calculated lipophilicity (XLogP3 = 3) indicates good brain penetration potential, aligning with its suggested utility in CNS drug discovery [3]. However, these are in silico predictions and lack confirmatory experimental ADME data.

Physicochemical properties Lipophilicity Drug-likeness

Validated Application Scenarios for 2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide Based on Available Evidence


Exploratory Medicinal Chemistry for PTP1B-Targeting Libraries

Given the class-level hypothesis of PTP1B inhibition , the primary application for this compound is as a starting point for structure-activity relationship (SAR) studies. A medicinal chemistry team aiming to build a proprietary library of PTP1B inhibitors could use this core scaffold, systematically modifying the 2-ethoxy group and pyridine substitution to improve potency and selectivity. This is a recommended entry point only when more potent, literature-validated 2-ethoxybenzamide leads (e.g., those with IC50 < 1 µM) are unavailable or unsuitable due to IP restrictions.

Kinase Selectivity Panel Screening as a Pharmacological Tool

Since structurally related analogs have demonstrated diverse kinase inhibition profiles (e.g., SYK, Pim kinases) , this compound is well-suited for broad kinase selectivity screening. An industrial user could procure it as part of a focused library, using it as a negative control or a selectivity probe to differentiate its binding signature from the more potent, characterized analogs. This application leverages its structural uniqueness to explore kinase polypharmacology.

In Silico Modeling and Crystallography of the N-(Piperidin-4-yl)methyl)benzamide Scaffold

The compound's moderate molecular weight, calculated lipophilicity (XLogP3 = 3), and the presence of a crystallizable pyridine moiety make it a candidate for co-crystallization studies with target proteins [1]. A structural biology group could use this compound to obtain a high-resolution crystal structure of the piperidin-4-yl-amide pharmacophore bound to a target like PTP1B or a kinase, providing a structural basis for subsequent fragment-based drug design. This application is independent of its potency.

Quote Request

Request a Quote for 2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.